molecular formula C14H10BrN3O4 B3842452 N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No. B3842452
M. Wt: 364.15 g/mol
InChI Key: NQTXZASVKCMEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide, also known as BB3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BB3 belongs to the family of benzimidazole derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to reduce the production of inflammatory cytokines and to inhibit the activation of NF-κB signaling pathway. In addition, this compound has been shown to reduce the levels of uric acid in animal models of gout.

Advantages and Limitations for Lab Experiments

N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. This compound can be used to study the mechanisms of action of various enzymes and to develop new therapeutic agents. However, there are also some limitations to the use of this compound in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on normal cells are not well understood. In addition, this compound has poor solubility in water, which can limit its bioavailability.

Future Directions

There are several future directions for research on N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide. One area of focus is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of focus is the study of the effects of this compound on normal cells and tissues. It is also important to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Finally, further research is needed to fully understand the mechanisms of action of this compound and to identify new targets for drug development.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits anti-tumor, anti-inflammatory, and anti-viral activities and has been shown to inhibit the activity of various enzymes involved in cellular processes. This compound has several advantages as a research tool, but there are also some limitations to its use. Future research on this compound is needed to develop new derivatives with improved properties and to investigate its potential as a therapeutic agent for various diseases.

Scientific Research Applications

N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of hepatitis C virus.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4/c15-11-6-4-9(5-7-11)14(19)22-17-13(16)10-2-1-3-12(8-10)18(20)21/h1-8H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTXZASVKCMEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC=C(C=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198898
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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